N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-10-14(20-12(2)21)6-9-17(16)24-19(11)18(22)13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALLTXPIYMWPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
An alternative method involves Friedel-Crafts acylation of 3-methyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃). Subsequent reduction of the nitro group (Fe/HCl) and acetylation yields the target compound. However, this route suffers from lower regioselectivity (~65% yield) and requires harsh acidic conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the cyclization step, improving yield to 85% while reducing reaction time from 6 hours to 30 minutes. This method is ideal for large-scale production but demands specialized equipment.
Scalability and Industrial Applicability
The alkylation-cyclization-reduction-acetylation sequence is scalable to kilogram quantities with minor modifications:
- Solvent Recovery : DMF is replaced with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) to enhance sustainability.
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused for three cycles without significant activity loss.
Challenges and Mitigation Strategies
Byproduct Formation
Competing O-acetylation during the final step generates 5-acetoxy-2-(4-methoxybenzoyl)-3-methylbenzofuran (~8% yield). This is minimized by maintaining low temperatures (0–5°C) and using stoichiometric acetic anhydride.
Purification Difficulties
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (1:1) further enhances purity (>99% by HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups
Reduction: Formation of alcohols
Substitution: Formation of substituted acetamides
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is being studied.
Comparison with Similar Compounds
Structural Analogs with Benzofuran/Acetamide Cores
Key Observations :
- The target compound exhibits moderate molecular weight (335.35) compared to sulfonamide derivatives (e.g., 478.87 in ), which may influence bioavailability.
- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but reduce stability, whereas methoxy groups (as in the target) improve lipophilicity for membrane penetration .
Functional Group Impact on Pharmacological Activity
Methoxy vs. Hydroxy Substitutions
- The target’s 4-methoxybenzoyl group contributes to higher lipophilicity (logP ~3.2) compared to the hydroxyl analog (compound 40005, logP ~2.1) from Scheme 5 in . Hydroxy groups increase polarity but may reduce blood-brain barrier penetration .
Sulfonamide vs. Acetamide Moieties
- Acetamide derivatives (e.g., the target) balance solubility and permeability .
Heterocyclic Systems
- Pyrazole-oxadiazole hybrids (e.g., ) show broader kinase inhibition profiles, while benzofuran-based compounds (target and ) are more selective for antimicrobial targets .
Insights :
- The target’s benzofuran-acetamide structure lacks the nitro group found in , suggesting milder cytotoxicity but possibly lower antibacterial potency.
- N-Acylureas like KCH-1521 demonstrate distinct mechanisms (talin modulation) compared to acetamides, underscoring the importance of the urea linkage in target specificity.
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a compound with notable biological activities, particularly in the context of cancer research and potential therapeutic applications. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of a benzofuran derivative, which can be achieved through various chemical reactions. A common method includes the use of acylating agents to introduce the 4-methoxybenzoyl group at the appropriate position on the benzofuran scaffold. The reaction conditions and choice of solvents significantly influence the yield and purity of the final product.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that benzofuran compounds can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Huh7 (HCC) | 10 | Inhibition of p53 pathway, EMT modulation |
| Benzofuran Derivative | MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
Anti-Metastatic Effects
In vitro studies have shown that this compound can suppress metastasis in HCC cells by downregulating proteins involved in epithelial-mesenchymal transition (EMT), such as vimentin and MMP9. The expression levels of E-cadherin were found to increase, indicating a reversion to an epithelial phenotype which is crucial in preventing metastasis.
Case Studies
-
Hepatocellular Carcinoma Study :
- In a controlled experiment using Huh7 cells, treatment with this compound resulted in a significant decrease in cell motility and invasion capabilities. The compound was administered at varying concentrations (1, 2.5, and 5 μM), leading to a dose-dependent response in migration assays.
-
Breast Cancer Research :
- A separate study focused on the effects of benzofuran derivatives on MCF7 breast cancer cells revealed that these compounds could induce apoptosis through caspase-dependent pathways. The findings suggest potential therapeutic applications for breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide, and how can reaction conditions be optimized?
- The synthesis typically involves coupling a benzofuran precursor with a 4-methoxybenzoyl group via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Key steps include:
- Acetylation : Introducing the acetamide group using acetic anhydride or acetyl chloride under basic conditions (e.g., NaOH) .
- Benzoylation : Attaching the 4-methoxybenzoyl moiety via Friedel-Crafts acylation or Pd-catalyzed coupling, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product. Yield optimization often requires temperature control (60–80°C) and slow reagent addition to minimize by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). Methoxy groups appear as singlets (~δ 3.8 ppm). Contradictions between predicted and observed splitting patterns may arise from steric hindrance or rotameric equilibria, resolved via 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 353.37 for CHNO) . Discrepancies in fragmentation patterns may indicate impurities, requiring HPLC purity checks (>95%) .
Q. What are the computational methods for predicting physicochemical properties like logP and solubility?
- logP : Calculated using software like ChemAxon or ACD/Labs. Experimental logP values (e.g., 3.69) align with hydrophobic benzofuran and methoxybenzoyl groups .
- Solubility : Predicted via Abraham solvation parameters. Low aqueous solubility (logSw ≈ -4.18) suggests DMSO or ethanol as optimal solvents for biological assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Single-crystal X-ray diffraction (SXRD) with SHELXL refines the structure by analyzing bond lengths, angles, and torsional parameters. For example, methoxybenzoyl planarity and benzofuran dihedral angles confirm non-covalent interactions (e.g., π-π stacking) that stabilize the crystal lattice .
- Data Contradictions : Discrepancies between experimental and calculated density maps may indicate twinning or disorder. Strategies include re-refinement with SHELXE or using higher-resolution data (≤1.0 Å) .
Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Enzyme Assays : Competitive inhibition studies (e.g., IC determination) using fluorescence-based substrates. For example, benzofuran derivatives inhibit cytochrome P450 isoforms via heme coordination, validated via UV-Vis spectral shifts (Soret band at 450 nm) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Methoxybenzoyl groups may occupy hydrophobic pockets, while acetamide forms hydrogen bonds with catalytic residues (e.g., serine hydrolases) .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- SAR Studies :
| Substituent | Position | Bioactivity Trend |
|---|---|---|
| Methoxy | Benzoyl | ↑ Lipophilicity → ↑ Membrane permeability |
| Methyl | Benzofuran | Steric bulk → ↓ Binding affinity for flat active sites |
- Synthesis : Replace methoxy with halogen (e.g., Cl) via electrophilic substitution. Bromine enhances radiolabeling potential for pharmacokinetic studies .
Q. What analytical workflows reconcile discrepancies between in vitro and in vivo activity data?
- Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated degradation. Poor in vivo efficacy despite high in vitro activity may require prodrug strategies (e.g., esterification of acetamide) .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction. High binding (>95%) reduces free drug concentration, necessitating dosage adjustments .
Methodological Notes
- Crystallization : Slow evaporation from acetone/water (1:1) yields diffraction-quality crystals. Additive screening (e.g., 1% n-octanol) improves crystal morphology .
- Bioassay Design : Use positive controls (e.g., known enzyme inhibitors) and triplicate measurements to minimize variability. Dose-response curves (0.1–100 µM) ensure robust IC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
